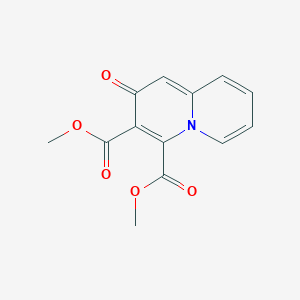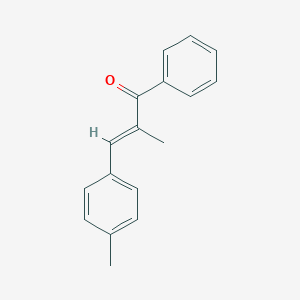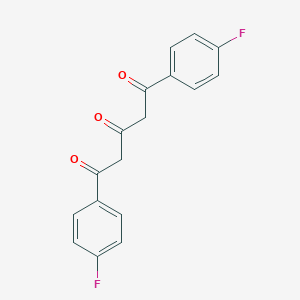![molecular formula C29H54O3 B289860 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including biochemistry and physiology.
Mechanism of Action
The mechanism of action of 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol is not fully understood. However, it is believed to interact with enzymes and other proteins in the body, potentially affecting their activity and function.
Biochemical and Physiological Effects:
Studies have shown that 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol can have various biochemical and physiological effects. For example, it has been shown to affect the activity of certain enzymes, potentially leading to changes in metabolic pathways. It has also been shown to affect the cardiovascular system, potentially leading to changes in blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of using 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol in lab experiments is its potential to affect enzymes and other proteins in the body, allowing researchers to study the mechanisms of these molecules in more detail. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol. For example, researchers could study its potential applications in the development of new drugs or therapies for various diseases. Additionally, researchers could study its potential as a tool for studying the mechanisms of enzymes and other proteins in the body in more detail. Further research is needed to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis of 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol involves several steps, including the reaction of 1,5-dimethylhex-4-en-1-ol with tert-butyl bromide, followed by the reaction of the resulting compound with 2-methylcyclohexanone. The final product is obtained after several purification steps.
Scientific Research Applications
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol has been used in various scientific research studies. It has been studied for its potential applications in the field of biochemistry, particularly in the study of enzymes and their mechanisms of action. It has also been studied for its potential applications in the field of physiology, particularly in the study of the cardiovascular system.
properties
Molecular Formula |
C29H54O3 |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(1R)-2-[4-(hydroxymethyl)-1-(6-methylheptan-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl]-2-methyl-5-[(2-methylpropan-2-yl)oxy]cyclohexan-1-ol |
InChI |
InChI=1S/C29H54O3/c1-19(2)9-8-10-20(3)22-11-12-24-23(22)13-14-26(25(24)18-30)29(7)16-15-21(17-27(29)31)32-28(4,5)6/h19-27,30-31H,8-18H2,1-7H3/t20?,21?,22?,23?,24?,25?,26?,27-,29?/m1/s1 |
InChI Key |
QFWWBUVZEIEDDX-XPYLSUIRSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2C1CCC(C2CO)C3(CCC(C[C@H]3O)OC(C)(C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1CCC(C2CO)C3(CCC(CC3O)OC(C)(C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1CCC(C2CO)C3(CCC(CC3O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)
![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)



